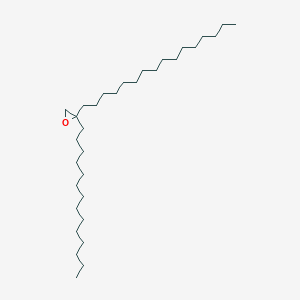

2-Hexadecyl-2-tetradecyloxirane

Description

Properties

CAS No. |

922163-92-6 |

|---|---|

Molecular Formula |

C32H64O |

Molecular Weight |

464.8 g/mol |

IUPAC Name |

2-hexadecyl-2-tetradecyloxirane |

InChI |

InChI=1S/C32H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(31-33-32)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3 |

InChI Key |

FQFQJTCMCMNHFO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Reaction with Epichlorohydrin

This method involves the following steps:

Starting Materials : Hexadecyl alcohol and tetradecyl alcohol are reacted with epichlorohydrin.

Catalyst : A base such as sodium hydroxide is typically used to facilitate the reaction.

Reaction Conditions : The reaction is conducted at temperatures ranging from 50°C to 100°C, with a reaction time of several hours to ensure complete conversion.

Mechanism : The hydroxyl groups from the alcohols attack the epoxide, resulting in the formation of glycidyl ethers.

Reaction Equation :

$$

\text{Hexadecyl alcohol} + \text{Tetradecyl alcohol} + \text{Epichlorohydrin} \xrightarrow{\text{NaOH}} \text{2-Hexadecyl-2-tetradecyloxirane}

$$

Alternative Synthetic Routes

Other synthetic routes may include:

Alkylation of Glycidol Derivatives : This involves using long-chain alkyl halides (e.g., hexadecyl bromide) in polar aprotic solvents like DMF at elevated temperatures (60–80°C) with a base such as potassium carbonate to deprotonate hydroxyl groups.

Epoxidation of Allyl Ethers : Utilizing peracids (e.g., mCPBA) in dichloromethane at controlled temperatures (0–25°C) can also yield oxirane derivatives.

Reaction Conditions and Parameters

The efficiency and yield of the synthesis can be influenced by several key parameters:

| Parameter | Influence on Reaction |

|---|---|

| Temperature | Higher temperatures accelerate reactions but may lead to side reactions. |

| Solvent Polarity | Polar solvents enhance nucleophilic substitution rates but may reduce selectivity. |

| Reaction Time | Extended reaction times can improve conversion rates but may lead to degradation of products if excessive. |

| Catalyst Type | The choice of catalyst can significantly affect reaction kinetics and product distribution. |

Characterization and Analysis

Once synthesized, 2-Hexadecyl-2-tetradecyloxirane must be characterized to confirm its structure and purity:

Analytical Techniques

Nuclear Magnetic Resonance (NMR) : Used for structural elucidation and confirmation of the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for purity analysis and identification of by-products.

Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.

Applications

The unique structure and properties of 2-Hexadecyl-2-tetradecyloxirane lend themselves to various applications:

Reactive Diluents in Epoxy Resins : Enhancing the performance characteristics of epoxy systems.

Intermediate in Organic Synthesis : Serving as a building block for more complex organic molecules.

Chemical Reactions Analysis

Types of Reactions: 2-Hexadecyl-2-tetradecyloxirane undergoes various chemical reactions, including:

Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

Reduction: Reduction of the epoxide ring can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

Diols: Formed from the oxidation of the epoxide ring.

Alcohols: Resulting from the reduction of the epoxide ring.

Functionalized Products: Various products depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-Hexadecyl-2-tetradecyloxirane has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.

Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Hexadecyl-2-tetradecyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is harnessed in different applications, such as in the synthesis of functionalized compounds and in drug delivery systems where the compound can interact with cellular membranes.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Hexadecyl-2-tetradecyloxirane with structurally related epoxides and derivatives:

*Estimated values based on chain-length trends. Longer alkyl chains typically increase melting/boiling points due to van der Waals interactions .

Biological Activity

2-Hexadecyl-2-tetradecyloxirane is a long-chain alkyl oxirane characterized by its unique epoxide functional group. This compound, with a molecular weight of approximately 460.73 g/mol, features a tetra-substituted oxirane ring with hexadecyl and tetradecyl substituents. Its structural properties suggest significant biological activity, particularly in terms of reactivity and potential applications in various fields such as organic synthesis and materials science.

The biological activity of 2-Hexadecyl-2-tetradecyloxirane is largely influenced by the strained three-membered oxirane ring, which can undergo various chemical transformations. These transformations include nucleophilic addition reactions, making it a versatile synthetic intermediate in organic chemistry.

Acute Toxicity

Research indicates that the compound exhibits a relatively high lethal median dose (LD50) value, suggesting low acute toxicity. For instance, studies on related compounds like tetradecyloxirane report an LD50 of >10,000 mg/kg in rats, indicating minimal immediate toxicity upon exposure .

Skin and Eye Irritation

The compound has been associated with skin irritation effects. In studies involving dermal application, signs such as erythema and oedema were observed but resolved within a short period post-exposure. For example, semi-occlusive application of tetradecyloxirane produced slight irritation that dissipated within 14 days . Eye irritation studies showed minimal effects on the conjunctivae that resolved within three days .

Sensitization Potential

The potential for skin sensitization has been noted in studies involving related oxiranes. Positive reactions were observed in guinea pig models, indicating that 2-Hexadecyl-2-tetradecyloxirane may also possess sensitizing properties due to its oxirane functional group .

Antimicrobial Activity

The antimicrobial properties of compounds similar to 2-Hexadecyl-2-tetradecyloxirane have been explored extensively. A study on hexane leaf extracts containing oxiranes demonstrated significant antimicrobial activity against various bacterial strains, including Bacillus cereus and Streptococcus pyogenes, with inhibition zones reaching up to 29 mm . The minimum inhibitory concentration (MIC) values ranged from 0.625 mg/mL to 1.25 mg/mL, highlighting the potential effectiveness of these compounds in combating microbial infections.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 2-Hexadecyl-2-tetradecyloxirane, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| 1,2-Epoxyhexadecane | C16H32O | 240.42 | Simple epoxide with shorter chain length |

| 1,2-Epoxydecane | C10H20O | 172.27 | Shorter chain; lower molecular weight |

| 1,2-Epoxyoctadecane | C18H36O | 268.48 | Longer chain; more hydrophobic characteristics |

| 1,2-Tetradecanediol | C14H30O2 | 230.39 | Contains hydroxyl groups; less reactive than oxiranes |

| 2-Tetradecyloxirane | C14H28O | 268.48 | Directly related; differing substituent position |

The table highlights how the structural arrangement influences reactivity and potential applications compared to these similar compounds.

Q & A

Q. How can computational chemistry enhance the design of derivatives based on 2-Hexadecyl-2-tetradecyloxirane?

- Methodological Answer : Use QSAR models trained on alkyl-epoxide datasets to predict bioactivity. Docking simulations (AutoDock Vina) identify binding poses in target proteins (e.g., epoxide hydrolases). Fragment-based drug design (FBDD) optimizes substituents while maintaining logP <5 for pharmacokinetic suitability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.